(Z)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
“(Z)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide” is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a pyridine derivative, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(Z)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative.
Synthesis of the pyridine derivative: The 2-oxo-1,2-dihydropyridine moiety can be synthesized via a condensation reaction involving an appropriate aldehyde and an amine.
Coupling reactions: The oxadiazole and pyridine derivatives can be coupled using a suitable linker, such as a halomethyl compound.
Formation of the acrylamide: The final step involves the addition of the thiophene ring to the acrylamide backbone through a Michael addition or similar reaction.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the pyridine moiety.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the pyridine derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxadiazole or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it a useful ligand in catalytic reactions.
Organic Synthesis: It can serve as a building block for more complex molecules.
Biology
Drug Development: The compound’s potential bioactivity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Medicine
Diagnostics: It might be used in the development of diagnostic tools or imaging agents.
Industry
Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which “(Z)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide” exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
(Z)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in “(Z)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide” may impart unique electronic properties, making it particularly useful in applications requiring specific electronic or optical characteristics.
Properties
IUPAC Name |
(Z)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-12(6-5-10-3-2-8-23-10)17-9-13-18-14(19-22-13)11-4-1-7-16-15(11)21/h1-8H,9H2,(H,16,21)(H,17,20)/b6-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTOELGOEDBKEO-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)/C=C\C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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